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Compound of Interest

Compound Name: Basic red 22

CAS No.: 23354-43-0

Cat. No.: B12769253

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Basic Red 22, a

cationic dye, for staining biological tissues. Due to the limited availability of specific established

protocols for Basic Red 22 in histological applications, this document presents a generalized

protocol adapted from standard methods for similar cationic dyes, such as Safranin O and

Neutral Red.[1][2][3] Researchers are encouraged to optimize these protocols for their specific

tissues and experimental needs.

Introduction to Basic Red 22
Basic Red 22, also known by its Colour Index name C.I. 11055 and as Cationic Red 2BL, is a

synthetic dye belonging to the monoazo class.[4] While it is predominantly used in the textile

and hair coloring industries, its cationic nature makes it suitable for biological staining.[5][6][7]

[8] As a basic dye, Basic Red 22 carries a positive charge and therefore binds to anionic

(negatively charged) components within cells and tissues.[5] These anionic components,

termed basophilic, include nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well

as sulfated glycosaminoglycans found in the extracellular matrix of tissues like cartilage.[5]
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Chemical Properties of Basic Red 22:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Principle of Staining
The fundamental principle behind the staining of tissues with Basic Red 22 lies in the

electrostatic interaction between the positively charged dye molecules (cations) and the

negatively charged tissue components (anions). This ionic bonding is the primary mechanism

of action for basic dyes in histology. The intensity of staining is influenced by factors such as

the pH of the staining solution, the concentration of the dye, and the duration of staining.

Applications in Histology
Based on the properties of similar cationic dyes, Basic Red 22 is expected to be useful for:

Nuclear Staining: Highlighting cell nuclei due to its affinity for the phosphate groups of

nucleic acids.

Cartilage and Mucin Staining: Staining the extracellular matrix of cartilage and mucins due to

the presence of sulfated glycosaminoglycans.

Counterstaining: Serving as a counterstain in various histological and immunohistochemical

procedures to provide contrast to other stains.
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The following are generalized protocols for staining paraffin-embedded and frozen tissue

sections with Basic Red 22. Note: These are adapted protocols and will require optimization.

Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the steps for deparaffinization, rehydration, and staining of formalin-fixed,

paraffin-embedded tissue sections.

Materials:

Basic Red 22 powder

Distilled water

Xylene

Ethanol (100%, 95%, 70%)

Acid alcohol (1% HCl in 70% ethanol) - for differentiation

Counterstain of choice (e.g., Fast Green FCF, Light Green SF Yellowish)

Mounting medium

Equipment:

Microscope slides with paraffin-embedded tissue sections

Staining jars

Coplin jars

Coverslips

Light microscope

Protocol:

Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.

Immerse slides in two changes of 100% ethanol for 3 minutes each.

Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse gently in running tap water for 5 minutes, followed by a rinse in distilled water.

Staining with Basic Red 22:

Prepare a 0.1% to 1.0% aqueous solution of Basic Red 22. The optimal concentration

should be determined empirically.

Immerse slides in the Basic Red 22 staining solution for 5-15 minutes. Staining time will

vary depending on the tissue type and desired intensity.

Rinse slides in distilled water to remove excess stain.

Differentiation (Optional):

If the staining is too intense, briefly dip the slides in 1% acid alcohol (1-3 dips) to remove

excess dye.

Immediately rinse thoroughly in running tap water to stop the differentiation process,

followed by a rinse in distilled water.

Counterstaining (Optional):

Immerse slides in a suitable counterstain, such as 0.1% Fast Green FCF, for 3-5 minutes.

Rinse briefly in distilled water.

Dehydration and Mounting:

Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by

two changes of 100% ethanol for 1 minute each.
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Clear the sections in two changes of xylene for 3 minutes each.

Mount the coverslip with a permanent mounting medium.

Expected Results:

Nuclei: Red to reddish-pink

Cartilage Matrix and Mucin: Red to orange-red

Cytoplasm (with counterstain): Green or as per the counterstain used

Staining of Frozen Tissue Sections
This protocol is for staining fresh or fixed frozen tissue sections.

Materials:

Basic Red 22 powder

Distilled water

Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)

Phosphate-buffered saline (PBS)

Glycerol or aqueous mounting medium

Equipment:

Cryostat

Microscope slides

Staining jars

Coverslips

Light microscope

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12769253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12769253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Sectioning and Fixation:

Cut frozen sections at 5-10 µm thickness using a cryostat and mount on slides.

Air dry the sections for 10-20 minutes.

If using fresh frozen tissue, fix the sections in cold (4°C) fixative for 10-15 minutes. For

pre-fixed tissue, this step can be skipped.

Rinse slides in PBS three times for 5 minutes each.

Staining with Basic Red 22:

Prepare a 0.1% to 0.5% aqueous solution of Basic Red 22.

Immerse slides in the staining solution for 3-10 minutes.

Rinse gently in distilled water.

Counterstaining (Optional):

A counterstain is generally not required for basic observation of red staining. If desired, a

brief counterstain with a contrasting color can be used.

Mounting:

Mount the coverslip with an aqueous mounting medium or glycerol.

Expected Results:

Nuclei and other basophilic structures: Red to pink

Quantitative Data Summary
Due to the lack of specific published data for Basic Red 22 in tissue staining, the following

table provides a starting point for optimization based on protocols for similar cationic dyes.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Visualizations
Staining Mechanism
The following diagram illustrates the electrostatic interaction between the cationic Basic Red
22 dye and anionic tissue components.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Electrostatic attraction between Basic Red 22 and tissue.

Experimental Workflow for Paraffin-Embedded Sections
This diagram outlines the major steps in the staining protocol for paraffin-embedded tissues.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for staining paraffin-embedded sections.

Logical Relationship of Staining Principles
This diagram illustrates the logical flow from the chemical properties of the dye and tissue to

the final visualized result.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Principle of Basic Red 22 staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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